molecular formula C10H14N2O3 B14912867 2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide

2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide

Cat. No.: B14912867
M. Wt: 210.23 g/mol
InChI Key: CRZXRBJWQSIOMR-UHFFFAOYSA-N
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Description

2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide (CAS 1211135-93-1) is a high-purity chemical compound with the molecular formula C 10 H 14 N 2 O 3 and a molecular weight of 210.23 g/mol . This acetamide derivative features a 2-methoxypyridin-4-ylmethyl group, a structural motif found in pharmacologically active pyridin-4-yl derivatives . Its specific physicochemical properties, including the hydrogen bond acceptor and donor counts, make it a valuable intermediate in medicinal chemistry and drug discovery research. The primary research application of this compound is as a key synthetic building block for the development of novel therapeutic agents. Compounds based on the pyridin-4-yl scaffold have been investigated for a range of biological activities . Researchers utilize this acetamide in the synthesis of more complex molecules, leveraging its structure to modulate the physicochemical and pharmacological properties of lead compounds. It is strictly for research purposes in laboratory settings. Handling Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methoxy-N-[(2-methoxypyridin-4-yl)methyl]acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-7-9(13)12-6-8-3-4-11-10(5-8)15-2/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

CRZXRBJWQSIOMR-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CC(=NC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide typically involves the reaction of 2-methoxypyridine with an appropriate acetamide derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product. The process may involve steps such as condensation, hydrolysis, and cyclization to achieve the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((2-methoxypyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The target compound’s pyridinylmethyl group may enhance aqueous solubility compared to lipophilic opioid analogues (e.g., logP of ortho-methyl methoxyacetyl fentanyl ≈ 3.5 vs. ~2.0 for the target compound estimated via fragment-based methods).
  • Metabolic Stability : The absence of ester or thioether groups (cf. ) could reduce susceptibility to hydrolysis, improving half-life.
  • Bioactivity: The TYK2 inhibitor’s fused heterocycle achieves nanomolar potency, whereas simpler pyridinylmethyl acetamides may require optimization for similar efficacy.

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